[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
CAS No.: 2253631-70-6
Cat. No.: VC4951630
Molecular Formula: C6H11ClF3NO2S
Molecular Weight: 253.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253631-70-6 |
|---|---|
| Molecular Formula | C6H11ClF3NO2S |
| Molecular Weight | 253.66 |
| IUPAC Name | [(1S,2R)-1-methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3NO2S.ClH/c1-13(11,12)5(3-10)2-4(5)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-,5+;/m0./s1 |
| Standard InChI Key | XRBKDKMPBRQQAO-UYXJWNHNSA-N |
| SMILES | CS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a cyclopropane core substituted at the 1-position with a methylsulfonyl group (-SO₂CH₃) and at the 2-position with a trifluoromethyl group (-CF₃). The methanamine side chain at the 1-position is protonated as a hydrochloride salt, enhancing solubility. The (1S,2R) stereochemistry imposes spatial constraints that influence its interactions with biological targets.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₁ClF₃NO₂S |
| Molecular Weight | 253.66 g/mol |
| IUPAC Name | [(1S,2R)-1-methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
| SMILES | CS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl |
| InChIKey | XRBKDKMPBRQQAO-UYXJWNHNSA-N |
The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the methylsulfonyl group enhances polarity and potential hydrogen-bonding interactions .
Stereochemical Considerations
The (1S,2R) configuration creates a chiral center, critical for enantioselective binding to biological targets. Computational models suggest that this configuration optimizes steric complementarity with hydrophobic enzyme pockets, as observed in analogues like [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (PubChem CID: 52420866) .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, plausible pathways include:
-
Cyclopropanation: Ring closure via Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
-
Sulfonylation: Introduction of the methylsulfonyl group through nucleophilic substitution with methanesulfonyl chloride.
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Salt Formation: Protonation of the primary amine with hydrochloric acid to improve crystallinity .
Challenges include maintaining stereochemical integrity during cyclopropanation and avoiding racemization. Asymmetric catalysis, potentially using chiral auxiliaries or transition-metal catalysts, is likely employed to achieve >98% enantiomeric excess .
Research Trends and Comparative Analysis
Crystallographic Insights
Patent AU2008338748B2 describes crystallographic characterization of related cyclopropyl amines, identifying key PXRD peaks (e.g., 2θ = 4.58°, 9.20°) and thermal stability profiles (decomposition >200°C) . Similar methods could be applied to this compound to optimize formulation.
Marketed Analogues
| Compound | Target Indication | Status |
|---|---|---|
| Pretomanid (PA-824) | Tuberculosis | FDA Approved |
| Grazoprevir | Hepatitis C | FDA Approved |
These analogues highlight the therapeutic relevance of sulfonyl and trifluoromethyl groups in antimicrobial and antiviral agents .
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